1-[3-({3-[(Pyridazin-3-yl)amino]azetidin-1-yl}sulfonyl)phenyl]ethan-1-one
Description
The compound 1-[3-({3-[(Pyridazin-3-yl)amino]azetidin-1-yl}sulfonyl)phenyl]ethan-1-one features a unique scaffold comprising:
- Azetidine ring: A strained four-membered nitrogen-containing ring.
- Sulfonyl linker: Connects the azetidine to a phenyl group.
- Ethanone substituent: Attached to the phenyl ring.
- Pyridazin-3-ylamino group: A bicyclic aromatic amine with two adjacent nitrogen atoms.
Properties
IUPAC Name |
1-[3-[3-(pyridazin-3-ylamino)azetidin-1-yl]sulfonylphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-11(20)12-4-2-5-14(8-12)23(21,22)19-9-13(10-19)17-15-6-3-7-16-18-15/h2-8,13H,9-10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUXREKRXJQKIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC(C2)NC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Structural Differences
Target Compound vs. Piperazine-Based Analogs (QD10, QD17, QD3)
- Backbone : The target compound uses an azetidine ring , while QD10, QD17, and QD3 () feature a piperazine ring (six-membered, less strained).
- Substituents : QD10–QD3 include benzoyl, chlorobenzoyl, or fluorobenzoyl groups, whereas the target compound has a pyridazine moiety.
- Sulfonyl Group : Present in the target compound but absent in QD10–QD3.
Implications : The azetidine’s strain may enhance reactivity or binding rigidity compared to piperazine derivatives. The sulfonyl group could improve solubility or hydrogen-bonding capacity .
Target Compound vs. Azetidine-Sulfonyl Analogs
- Compound 13 (): 1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone shares the azetidine-sulfonyl-phenyl-ethanone core but replaces pyridazine with furan and pyrrole groups.
- Compound 14 () : Features a trifluoromethylphenyl group instead of pyridazine.
Implications : The pyridazine group in the target compound may offer stronger π-π stacking or hydrogen-bonding interactions compared to furan or trifluoromethyl substituents .
Physicochemical Properties
Notes: The target compound’s sulfonyl group may increase polarity compared to QD10’s benzoylphenoxy chain. Pyridazine’s nitrogen-rich structure could enhance solubility relative to furan or pyrrole .
Crystallographic and Conformational Analysis
- Ring Puckering : defines puckering coordinates for cyclic systems. The azetidine’s strain may lead to distinct puckering amplitudes compared to piperazine or furan-containing analogs .
Q & A
Q. Key Considerations :
- Monitor reaction progress via thin-layer chromatography (TLC).
- Optimize solvent polarity to minimize byproducts (e.g., unreacted intermediates).
How is the molecular structure of this compound confirmed, and what analytical techniques are critical for characterizing its purity?
Basic Research Focus
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify azetidine ring geometry, sulfonyl group placement, and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve stereochemical ambiguities (if crystalline forms are obtainable) .
Q. Purity Assessment :
What initial biological screening approaches are recommended to evaluate its potential therapeutic applications?
Q. Basic Research Focus
- In Vitro Assays :
Q. Methodological Note :
- Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across triplicate experiments .
How can researchers optimize sulfonamide coupling reactions during synthesis to address low yields or side-product formation?
Advanced Research Focus
Challenges : Competing side reactions (e.g., over-sulfonation or azetidine ring opening).
Optimization Strategies :
- Solvent Selection : Use DMF or dichloromethane to stabilize reactive intermediates .
- Catalyst Screening : Test palladium or copper catalysts for regioselective coupling .
- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize decomposition .
Q. Validation :
- Track yield improvements via LC-MS and adjust stoichiometry (1.2:1 sulfonyl chloride:azetidine) .
What strategies are effective in analyzing the impact of substituent variations (e.g., trifluoromethyl groups) on the compound’s bioactivity and stability?
Advanced Research Focus
Substituent Effects Table :
Q. Methodology :
- Synthesize analogs via Suzuki-Miyaura cross-coupling .
- Compare logP (octanol-water partition) and metabolic half-life (microsomal assays) .
How should contradictory data in biological activity assays (e.g., antimicrobial vs. anticancer efficacy) be methodologically resolved?
Advanced Research Focus
Root Causes : Variability in assay conditions (e.g., cell line specificity, compound solubility).
Resolution Strategies :
- Orthogonal Validation : Repeat assays with alternative methods (e.g., ATP-based cytotoxicity vs. apoptosis markers) .
- Dose-Response Analysis : Test a broader concentration range (nM to μM) to identify off-target effects .
- Structural Analog Comparison : Benchmark against compounds with similar scaffolds (e.g., pyridazine derivatives) to isolate substituent-specific effects .
Example : If antimicrobial activity conflicts with cytotoxicity data, assess selectivity index (SI = IC₅₀ healthy cells / IC₅₀ target cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
